molecular formula C32H33N5O4S B13035864 (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide

(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide

Cat. No.: B13035864
M. Wt: 583.7 g/mol
InChI Key: FIMMXHIGADWXKC-LCPXNYKMSA-N
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Description

(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is a complex organic compound with a unique structure that includes a benzo[b]thiophene moiety, a pyrazino[2,1-c][1,2,4]triazine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzo[b]thiophene moiety: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Construction of the pyrazino[2,1-c][1,2,4]triazine core: This step involves the condensation of appropriate diamines and diketones under controlled conditions.

    Functional group modifications: Introduction of the benzyl and hydroxybenzyl groups through alkylation reactions.

    Final coupling: The final step involves coupling the benzo[b]thiophene and pyrazino[2,1-c][1,2,4]triazine intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the pyrazino[2,1-c][1,2,4]triazine core can be reduced to alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group would yield quinones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential bioactivity could be explored for developing new therapeutic agents.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-methoxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
  • (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-chlorobenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide

Uniqueness

The uniqueness of (6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H33N5O4S

Molecular Weight

583.7 g/mol

IUPAC Name

(6S,9S)-8-(1-benzothiophen-3-ylmethyl)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide

InChI

InChI=1S/C32H33N5O4S/c1-21-30-36(29(39)19-34(2)37(30)32(41)33-17-23-8-4-3-5-9-23)27(16-22-12-14-25(38)15-13-22)31(40)35(21)18-24-20-42-28-11-7-6-10-26(24)28/h3-15,20-21,27,30,38H,16-19H2,1-2H3,(H,33,41)/t21-,27-,30?/m0/s1

InChI Key

FIMMXHIGADWXKC-LCPXNYKMSA-N

Isomeric SMILES

C[C@H]1C2N([C@H](C(=O)N1CC3=CSC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CSC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Origin of Product

United States

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